Methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C26H25ClN2O7 |
|---|---|
Molecular Weight |
512.9 g/mol |
IUPAC Name |
methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H25ClN2O7/c1-13-23(26(31)36-4)24(17-12-16(29(32)33)6-7-18(17)27)25-19(28-13)9-15(10-20(25)30)14-5-8-21(34-2)22(11-14)35-3/h5-8,11-12,15,24,28H,9-10H2,1-4H3 |
InChI Key |
IXADJXPZANPYNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and other organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at the 5-position of the phenyl ring undergoes selective reduction to form an amine derivative. This reaction is critical for modifying electronic properties and enhancing bioactivity.
| Reaction Conditions | Products | Catalyst/Reagents |
|---|---|---|
| H₂ gas (1–3 atm), 40–60°C, 6–8 hrs | Corresponding amino-phenyl derivative | Pd/C or Raney Ni |
| NaBH₄ in ethanol, reflux, 4 hrs | Intermediate hydroxylamine | – |
Reduction proceeds efficiently under catalytic hydrogenation, yielding >85% conversion. The chloro substituent remains intact under these conditions due to its electron-withdrawing nature stabilizing the aromatic ring.
Chlorine Substitution Reactions
The 2-chloro substituent participates in nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions, enabling diversification of the aryl ring.
Key Pathways:
-
SₙAr with amines : Reacts with primary/secondary amines (e.g., piperazine) in DMF at 80°C to form aryl amines.
-
Suzuki–Miyaura Coupling : Requires Pd(PPh₃)₄, K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 90°C.
Example Reaction:
Yields range from 60–75% depending on steric hindrance from adjacent groups.
Ester Hydrolysis and Functionalization
The methyl ester at position 3 undergoes hydrolysis to a carboxylic acid, which can be further derivatized.
| Condition | Product | Notes |
|---|---|---|
| 2M NaOH, EtOH/H₂O, reflux, 3 hrs | Carboxylic acid | Quantitative yield |
| H₂SO₄ (cat.), MeOH, Δ | Transesterification (e.g., ethyl ester) | Requires anhydrous conditions |
The hexahydroquinoline core remains stable during hydrolysis, as confirmed by NMR .
Methoxy Group Demethylation
The 3,4-dimethoxyphenyl group undergoes selective demethylation under acidic or oxidative conditions to yield catechol derivatives.
Reagents:
-
BBr₃ in CH₂Cl₂ (−20°C to RT): Cleaves methyl ethers without affecting nitro groups.
-
HIO₄ in H₂O/THF: Oxidative demethylation at 50°C.
Cycloaddition and Ring-Opening Reactions
The α,β-unsaturated ketone in the hexahydroquinoline core participates in Diels-Alder reactions.
Example:
Reaction with maleic anhydride in toluene at 110°C yields a bicyclic adduct, enhancing solubility for pharmacological studies.
Oxidation of the Hexahydroquinoline Core
Controlled oxidation of the saturated six-membered ring using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts it to a fully aromatic quinoline system, altering electronic properties.
Structural and Mechanistic Insights
-
Hydrogen bonding networks (N–H···O=C) in the crystal lattice influence reactivity by stabilizing transition states during substitution reactions.
-
Steric effects : The 2-methyl group hinders nucleophilic attack at position 2, directing reactivity to the chloro-substituted phenyl ring.
Reaction Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | Higher temps favor SₙAr |
| Solvent Polarity | DMF > THF > EtOH | Polar aprotic solvents ideal |
| Catalyst Loading | 5–10 mol% Pd | Prevents side reactions |
Scientific Research Applications
Biological Activities
Research indicates that methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit significant anticancer activity. In vitro assays have shown its effectiveness against various cancer cell lines, including breast cancer cells (MCF-7) .
- Antimicrobial Effects : The compound has demonstrated potential antimicrobial properties against a range of pathogens. Its structural components may enhance its efficacy in targeting microbial cells .
- Neuroprotective Effects : Some studies have indicated that derivatives of this compound could possess neuroprotective properties, making them suitable for further exploration in neurodegenerative disease research .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. The following table summarizes some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl | Similar core structure; propyl instead of methyl | Antimicrobial properties |
| Benzyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl | Benzyl substitution at the carboxylic acid | Potential anticancer activity |
| Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl | Different alkyl chain; retains hexahydroquinoline core | Neuroprotective effects |
This comparative analysis highlights how variations in substitution can significantly influence the biological activities of related compounds.
Anticancer Activity Assessment
In a study assessing the anticancer activity of various derivatives of this compound against MCF-7 breast cancer cells:
- Methodology : Cells were treated with different concentrations of the synthesized compounds.
- Results : An ELISA reader was used to measure cell viability post-treatment. Data indicated that certain derivatives exhibited higher cytotoxicity compared to others.
Antimicrobial Efficacy Testing
A separate investigation evaluated the antimicrobial properties of methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl:
- Methodology : Disk diffusion assays were employed to assess inhibition zones against selected bacterial strains.
- Results : The compound showed promising inhibition against multiple strains, suggesting potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Hexahydroquinoline Derivatives
*Calculated using atomic masses from IUPAC tables.
Key Observations:
This may influence binding to biological targets like enzymes or receptors. The 3,4-dimethoxyphenyl group at position 7 provides steric bulk and moderate electron donation, contrasting with simpler phenyl or hydrogen substituents in other derivatives (e.g., ).
Ester Group Impact :
- Methyl esters (target compound, ) generally exhibit lower hydrolytic stability but higher volatility compared to ethyl or cyclohexyl esters (). This affects pharmacokinetic properties like bioavailability.
Biological Activity Trends: Derivatives with 4-cyanophenyl (B5) and 4-chlorophenyl (B6) groups show potent P-glycoprotein inhibition, suggesting that electron-withdrawing substituents at R4 enhance interaction with transmembrane transporters . The 3,4-dimethoxyphenyl group in the target compound may confer unique selectivity due to its dual methoxy substituents, which are absent in most analogs.
Physicochemical and Crystallographic Comparisons
Table 2: Melting Points and Crystallographic Data
Key Observations:
- Melting Points : Higher melting points (e.g., 253°C for A5 ) correlate with strong intermolecular forces, such as amide hydrogen bonding. The target compound’s nitro group may further elevate its melting point relative to methoxy-substituted analogs.
- Hydrogen Bonding : Crystal packing in methyl 4-(4-methoxyphenyl) derivatives involves N–H···O interactions , while hydroxylated analogs (e.g., ) exhibit O–H···O networks. The nitro group in the target compound could introduce additional C–H···O interactions.
Biological Activity
Methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound characterized by its unique hexahydroquinoline structure and various functional groups that contribute to its biological activity. This article explores the compound's biological properties, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C28H28ClN2O7, and it features a hexahydroquinoline core with a chloro and nitro substitution on one phenyl ring. The presence of dimethoxy groups enhances its reactivity and biological potential.
| Property | Details |
|---|---|
| Molecular Weight | 528.99 g/mol |
| IUPAC Name | This compound |
| Structural Features | Hexahydroquinoline core with chloro and nitro substitutions |
Biological Activities
Preliminary studies have indicated that this compound exhibits a range of biological activities:
-
Anticancer Activity : Research has shown that this compound possesses significant anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines.
- IC50 Values : The IC50 values for different cancer cell lines indicate potent activity:
- A375 (melanoma): IC50 = 15 µM
- MCF7 (breast cancer): IC50 = 12 µM
- IC50 Values : The IC50 values for different cancer cell lines indicate potent activity:
-
Antimicrobial Properties : The compound has been tested against several bacterial strains with promising results. It showed effective inhibition against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Anti-inflammatory Effects : Investigations into the anti-inflammatory potential revealed that the compound can reduce pro-inflammatory cytokines in vitro. It inhibited the production of TNF-alpha and IL-6 in macrophage cultures.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity. The presence of chloro and nitro groups on the phenyl ring appears crucial for its anticancer and antimicrobial effects.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl | Similar core structure; propyl instead of methyl | Antimicrobial properties |
| Benzyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl) | Benzyl substitution at the carboxylic acid | Potential anticancer activity |
| Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl | Different alkyl chain; retains hexahydroquinoline core | Neuroprotective effects |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Study on Tumor Growth Inhibition : In a murine model of melanoma, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Antibacterial Efficacy in Animal Models : The compound was tested in infected mice models showing a marked decrease in bacterial load after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
